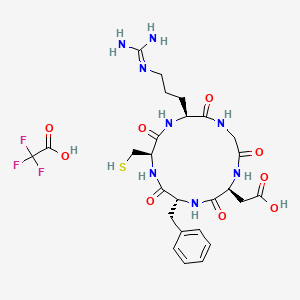

Cyclo(Arg-Gly-Asp-D-Phe-Cys) TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H35F3N8O9S |

|---|---|

Molecular Weight |

692.7 g/mol |

IUPAC Name |

2-[(2S,5R,8R,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C24H34N8O7S.C2HF3O2/c25-24(26)27-8-4-7-14-20(36)28-11-18(33)29-16(10-19(34)35)22(38)31-15(9-13-5-2-1-3-6-13)21(37)32-17(12-40)23(39)30-14;3-2(4,5)1(6)7/h1-3,5-6,14-17,40H,4,7-12H2,(H,28,36)(H,29,33)(H,30,39)(H,31,38)(H,32,37)(H,34,35)(H4,25,26,27);(H,6,7)/t14-,15+,16-,17-;/m0./s1 |

InChI Key |

CXHGNOQJFDRALD-ZSXFUQLHSA-N |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Cyclo(Arg-Gly-Asp-D-Phe-Cys): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Arg-Gly-Asp-D-Phe-Cys), a cyclic pentapeptide containing the well-characterized Arg-Gly-Asp (RGD) motif, has emerged as a significant molecule in biomedical research and drug development. Its constrained cyclic structure enhances its stability and binding affinity for a specific class of cell surface receptors known as integrins. This technical guide provides a comprehensive overview of the mechanism of action of Cyclo(Arg-Gly-Asp-D-Phe-Cys), detailing its molecular targets, the downstream signaling cascades it modulates, and its ultimate effects on cellular behavior. This document summarizes key quantitative data, provides detailed experimental protocols for studying its activity, and includes visualizations of the critical signaling pathways and experimental workflows.

Introduction

Integrins are a family of heterodimeric transmembrane receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions, playing a pivotal role in cellular adhesion, migration, proliferation, differentiation, and survival.[1][2] The RGD tripeptide sequence is a primary recognition motif for many integrins, and its presentation in a cyclic scaffold, as in Cyclo(Arg-Gly-Asp-D-Phe-Cys) (also abbreviated as Cyclo(RGDfC)), significantly enhances its selectivity and potency, particularly for the αvβ3 integrin.[3][4] This enhanced affinity and selectivity make Cyclo(RGDfC) a valuable tool for both basic research and as a potential therapeutic agent, particularly in oncology where αvβ3 integrin is often overexpressed on tumor cells and angiogenic endothelial cells.[1]

Molecular Target: Integrin Receptors

The primary molecular targets of Cyclo(RGDfC) are the integrin receptors. By mimicking the natural RGD-containing ligands of integrins, such as fibronectin and vitronectin, Cyclo(RGDfC) acts as a competitive antagonist, blocking the binding of these natural ligands and thereby disrupting integrin-mediated cellular functions.

Binding Affinity and Selectivity

The cyclic nature of Cyclo(RGDfC) constrains the peptide backbone, presenting the RGD motif in a conformation that is optimal for binding to the ligand-binding pocket of specific integrin subtypes. This results in a higher binding affinity and selectivity compared to its linear counterparts. The binding affinity of RGD peptides is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand.

| Integrin Subtype | Peptide | IC50 (nM) | Reference |

| αvβ3 | Generic Cyclic RGD Peptides | 7 - 40 | |

| αvβ5 | Generic Cyclic RGD Peptides | 600 - 4,000 | |

| αIIbβ3 | Generic Cyclic RGD Peptides | 700 - 5,000 | |

| αvβ3 | cyclo(-RGDfK-) | 41.70 | |

| αvβ3 | RAFT-(c(-RGDfK-))4 | 3.87 | |

| αvβ3 | c(RGDfV) | 12 - 89 (range for linear) | |

| αvβ5 | c(RGDfV) | 167 - 580 (range for linear) | |

| α5β1 | c(RGDfV) | 34 - 335 (range for linear) |

Note: The IC50 values can vary depending on the specific experimental conditions, including the cell line and the competing ligand used.

Downstream Signaling Pathways

The binding of Cyclo(RGDfC) to integrins, particularly αvβ3, initiates a cascade of intracellular signaling events that ultimately dictate the cellular response. Key among these are the Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

Focal Adhesion Kinase (FAK) Pathway

FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling. Upon integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Tyr397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.

The binding of Src to phosphorylated FAK leads to the subsequent phosphorylation of other tyrosine residues on FAK, further propagating the signal. Cyclo(RGDfC), by preventing integrin-ligand binding, is expected to inhibit the initial autophosphorylation of FAK at Tyr397, thereby blocking the downstream signaling cascade.

References

- 1. Cyclo(Arg-Gly-Asp-d-Tyr-Lys)-Cy5.5 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The relationship between the cyclic-RGDfK ligand and αvβ3 integrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Nexus of Cyclic RGD Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological functions of cyclic Arginine-Glycine-Aspartic acid (RGD) peptides. These conformationally constrained molecules have emerged as pivotal tools in biomedical research and therapeutic development due to their high affinity and selectivity for integrin receptors, which are crucial mediators of cell-matrix and cell-cell interactions. This document delves into their mechanism of action, quantitative binding affinities, detailed experimental protocols for their characterization, and their applications in oncology, drug delivery, and molecular imaging.

Core Principles of Cyclic RGD Peptide Function

The biological activity of cyclic RGD peptides stems from their ability to mimic the RGD motif present in extracellular matrix (ECM) proteins like fibronectin, vitronectin, and laminin.[1][2] This allows them to bind to and modulate the function of integrins, a family of heterodimeric transmembrane receptors.

Mechanism of Action: Integrin Antagonism

Cyclic RGD peptides primarily function as antagonists of specific integrin subtypes, most notably αvβ3, αvβ5, and α5β1.[2][3] These integrins are often overexpressed on the surface of tumor cells and activated endothelial cells during angiogenesis, making them attractive targets for cancer therapy.[1] By competitively binding to the RGD-binding pocket on these integrins, cyclic RGD peptides block the natural interaction with ECM proteins. This disruption of integrin-ligand binding inhibits downstream signaling pathways that are critical for cell survival, proliferation, migration, and invasion.

The cyclization of the RGD sequence is a key structural feature that enhances its biological activity. Compared to their linear counterparts, cyclic RGD peptides exhibit increased metabolic stability, higher receptor binding affinity, and improved selectivity for specific integrin subtypes. This is attributed to the rigid conformational constraint imposed by cyclization, which pre-organizes the peptide into a bioactive conformation that fits optimally into the integrin binding site.

Structure-Activity Relationship

The affinity and selectivity of cyclic RGD peptides for different integrin subtypes are influenced by several factors, including the size of the cyclic ring, the amino acids flanking the RGD motif, and the stereochemistry of the constituent amino acids. For instance, the incorporation of a D-amino acid, such as in the widely studied cilengitide [cyclo(RGDf(NMe)V)], can significantly enhance binding affinity for αvβ3 and αvβ5 integrins. Furthermore, N-methylation of the peptide backbone has been shown to improve selectivity.

Quantitative Analysis of Integrin Binding Affinity

The binding affinity of cyclic RGD peptides to various integrin subtypes is a critical parameter for their development as therapeutic or diagnostic agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand to the integrin receptor.

Binding Affinities of Monomeric Cyclic RGD Peptides

The following table summarizes the IC50 values for several well-characterized monomeric cyclic RGD peptides, highlighting their varying affinities for different integrin subtypes. It is important to note that IC50 values can vary depending on the experimental conditions, such as the cell line and the competing ligand used.

| Peptide | Integrin Subtype | IC50 (nM) | Cell Line / Assay Condition | Reference |

| c(RGDfV) | αvβ3 | 0.61 | Solid-phase binding assay | |

| αvβ5 | 8.4 | Solid-phase binding assay | ||

| α5β1 | 14.9 | Solid-phase binding assay | ||

| αIIbβ3 | >1000 | Platelet aggregation assay | ||

| Cilengitide [c(RGDf(NMe)V)] | αvβ3 | 0.54 | Solid-phase binding assay | |

| αvβ5 | 8.0 | Solid-phase binding assay | ||

| α5β1 | 15.4 | Solid-phase binding assay | ||

| c(RGDyK) | αvβ3 | 10.3 (Kd) | MicroScale Thermophoresis | |

| c(RGDfK) | αvβ3 | 38.5 ± 4.5 | U87MG cells, vs. 125I-c(RGDyK) |

Enhanced Affinity through Multimerization

To improve binding avidity and tumor targeting, multimeric RGD peptides (dimers, tetramers, and even octamers) have been developed. These constructs can simultaneously bind to multiple integrin receptors, leading to a significant increase in binding affinity.

| Peptide | Integrin Subtype | IC50 (nM) | Cell Line / Assay Condition | Reference |

| E[c(RGDfK)]2 (Dimer) | αvβ3 | 8.0 ± 2.8 | U87MG cells, vs. 125I-c(RGDyK) | |

| DOTA-3G-RGD2 (Dimer) | αvβ3 | 1.1 ± 0.2 | U87MG cells, vs. 125I-c(RGDyK) | |

| DOTA-3P-RGD2 (Dimer) | αvβ3 | 1.3 ± 0.3 | U87MG cells, vs. 125I-c(RGDyK) | |

| DOTA-RGD4 (Tetramer) | αvβ3 | 1.3 ± 0.3 | U87MG cells, vs. 125I-c(RGDyK) | |

| HYNIC-RGD4 (Tetramer) | αvβ3 | 7 ± 2 | U87MG cells, vs. 125I-echistatin |

Key Experimental Protocols

The characterization and evaluation of cyclic RGD peptides involve a series of standardized in vitro and in vivo assays. This section provides detailed methodologies for some of the most critical experiments.

Solid-Phase Synthesis of Cyclic RGD Peptides

Objective: To chemically synthesize cyclic RGD peptides.

Methodology:

-

Linear Peptide Assembly: The linear peptide is assembled on a solid-phase resin (e.g., 2-chlorotrityl chloride resin) using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) chemistry.

-

Orthogonal Protection: Amino acids with side chains that will be involved in cyclization are protected with orthogonal protecting groups (e.g., Alloc for lysine and an allyl ester for glutamic acid).

-

Selective Deprotection: The orthogonal protecting groups are selectively removed while the peptide remains attached to the resin. For example, the Alloc group is removed using Pd(PPh3)4/PhSiH3, and the allyl ester is removed using Pd(PPh3)4/N,N'-dimethylbarbituric acid.

-

On-Resin Cyclization: The deprotected side chains are then coupled to form a lactam bridge. This is typically achieved using a coupling reagent such as HATU or HBTU in the presence of a base like DIEA.

-

Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

-

Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Solid-Phase Receptor Binding Assay (Competitive ELISA)

Objective: To determine the IC50 value of a cyclic RGD peptide for a specific integrin.

Methodology:

-

Plate Coating: 96-well microtiter plates are coated with an ECM protein (e.g., vitronectin for αvβ3/αvβ5, fibronectin for α5β1) overnight at 4°C.

-

Blocking: The plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

Competition: A constant concentration of purified, soluble integrin receptor is added to the wells along with serial dilutions of the cyclic RGD peptide.

-

Incubation: The plate is incubated to allow for competitive binding between the peptide and the coated ECM protein for the integrin receptor.

-

Detection: The amount of bound integrin is detected using a primary antibody specific for the integrin, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Signal Development: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition versus the logarithm of the peptide concentration and fitting the data to a sigmoidal dose-response curve.

Cell Adhesion Assay

Objective: To assess the ability of a cyclic RGD peptide to inhibit cell adhesion to an ECM-coated surface.

Methodology:

-

Plate Coating and Blocking: 96-well plates are coated with an ECM protein and blocked as described in the receptor binding assay.

-

Cell Preparation: Cells known to express the target integrin (e.g., U87MG glioblastoma cells for αvβ3) are harvested and resuspended in serum-free media.

-

Inhibition: The cells are pre-incubated with various concentrations of the cyclic RGD peptide.

-

Seeding: The cell-peptide mixture is added to the ECM-coated wells and incubated to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by gentle washing.

-

Quantification of Adherent Cells: The number of adherent cells is quantified. This can be done by staining the cells with a dye (e.g., crystal violet) and measuring the absorbance, or by using a fluorescent cell viability reagent.

-

Data Analysis: The percentage of cell adhesion inhibition is calculated relative to a control without the peptide, and the IC50 value is determined.

In Vivo Imaging with Radiolabeled Cyclic RGD Peptides

Objective: To visualize the biodistribution and tumor-targeting efficacy of a radiolabeled cyclic RGD peptide in a preclinical animal model.

Methodology:

-

Radiolabeling: The cyclic RGD peptide is conjugated with a chelator (e.g., DOTA, NOTA) and then radiolabeled with a positron-emitting (e.g., 68Ga, 18F, 64Cu) or gamma-emitting (e.g., 99mTc, 111In) radionuclide.

-

Animal Model: Tumor-bearing animals are generated by subcutaneously or orthotopically implanting cancer cells that overexpress the target integrin into immunocompromised mice or rats.

-

Radiotracer Administration: The radiolabeled peptide is administered to the animals, typically via intravenous injection.

-

Imaging: At various time points post-injection, the animals are anesthetized and imaged using a preclinical PET or SPECT scanner.

-

Biodistribution Study (Optional but Recommended): After the final imaging session, animals are euthanized, and major organs and the tumor are harvested. The radioactivity in each tissue is measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

-

Data Analysis: The images are reconstructed and analyzed to visualize the accumulation of the radiotracer in the tumor and other organs. The tumor-to-background ratios are calculated to assess the targeting efficacy.

Visualizing the Biological Landscape of Cyclic RGD Peptides

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the function and study of cyclic RGD peptides.

Figure 1: A simplified diagram of the integrin-mediated signaling pathway and its inhibition by cyclic RGD peptides. Binding of ECM proteins to integrins activates downstream signaling cascades, including the FAK/Src, PI3K/Akt, and MAPK/ERK pathways, which regulate key cellular processes. Cyclic RGD peptides act as antagonists, blocking these signaling events.

Figure 2: A flowchart illustrating the typical experimental workflow for the development and evaluation of cyclic RGD peptides, from initial design and synthesis to preclinical in vivo studies.

Applications in Research and Drug Development

The unique properties of cyclic RGD peptides have led to their widespread use in various fields of biomedical research and are being actively pursued for clinical applications.

Oncology

The overexpression of αvβ3 and αvβ5 integrins in various cancers makes them prime targets for cyclic RGD-based therapies. These peptides can inhibit tumor growth and metastasis by:

-

Inducing Apoptosis (Anoikis): By blocking the survival signals from the ECM, cyclic RGD peptides can induce a form of programmed cell death known as anoikis in tumor cells.

-

Inhibiting Angiogenesis: They can prevent the formation of new blood vessels that supply nutrients to the tumor by targeting integrins on activated endothelial cells.

-

Blocking Metastasis: By interfering with cell migration and invasion, they can inhibit the spread of cancer cells to distant organs.

Cilengitide is one of the most clinically advanced cyclic RGD peptides and has been investigated in numerous clinical trials for various cancers, including glioblastoma.

Targeted Drug Delivery

Cyclic RGD peptides are extensively used as targeting ligands to deliver therapeutic agents specifically to tumor tissues. By conjugating cytotoxic drugs, nanoparticles, or liposomes to cyclic RGD peptides, the therapeutic payload can be selectively delivered to cancer cells that overexpress the target integrins, thereby increasing efficacy and reducing off-target toxicity.

Molecular Imaging

Radiolabeled cyclic RGD peptides are valuable probes for the non-invasive imaging of integrin expression in vivo using PET and SPECT. These imaging agents can be used for:

-

Early Cancer Detection: Identifying tumors based on their integrin expression profile.

-

Staging and Monitoring Disease Progression: Assessing the extent of tumor spread and its evolution over time.

-

Predicting and Monitoring Response to Therapy: Evaluating the efficacy of anti-angiogenic and other cancer therapies by monitoring changes in integrin expression. Several 18F and 68Ga-labeled RGD peptides have been successfully translated into clinical studies for imaging various cancers.

Conclusion

Cyclic RGD peptides represent a powerful and versatile class of molecules with significant potential in both basic research and clinical applications. Their ability to selectively target and antagonize specific integrins has opened up new avenues for the development of targeted therapies for cancer and other diseases characterized by aberrant cell adhesion and signaling. The continued exploration of their structure-activity relationships, the development of novel multimeric and conjugated forms, and their application in advanced imaging and therapeutic strategies promise to further expand their impact on human health. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and leverage the profound biological functions of cyclic RGD peptides.

References

Cyclo(Arg-Gly-Asp-D-Phe-Cys): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cyclic pentapeptide Cyclo(Arg-Gly-Asp-D-Phe-Cys), a synthetic peptidomimetic that has garnered significant interest in the field of drug development, particularly in oncology. The Arg-Gly-Asp (RGD) sequence is a well-established recognition motif for several integrin receptors, and its cyclic conformation in this peptide enhances its stability and binding affinity, primarily for the αvβ3 integrin. This document details the discovery of this class of compounds, provides a meticulous guide to its chemical synthesis and purification, presents quantitative data on its biological activity, and elucidates the key signaling pathways it modulates. The information is intended to serve as a valuable resource for researchers engaged in the study and application of integrin-targeting therapeutics.

Discovery and Rationale

The discovery of Cyclo(Arg-Gly-Asp-D-Phe-Cys) is rooted in the seminal finding that the tripeptide sequence Arg-Gly-Asp (RGD) is a primary recognition site for integrin receptors on the cell surface[1]. Integrins are a family of heterodimeric transmembrane glycoproteins that mediate cell-cell and cell-extracellular matrix (ECM) adhesion, playing a crucial role in cellular processes such as migration, proliferation, and survival[1][2]. The αvβ3 integrin, in particular, is highly expressed on activated endothelial cells and various tumor cells, making it a prime target for anti-cancer and anti-angiogenic therapies[2][3].

Linear RGD peptides, while demonstrating integrin binding, suffer from low receptor affinity and rapid degradation in vivo. To overcome these limitations, researchers developed cyclic RGD peptides. Cyclization confers conformational rigidity to the peptide backbone, which can pre-organize the pharmacophore in a bioactive conformation, leading to enhanced receptor affinity and selectivity, as well as increased stability against enzymatic degradation. The inclusion of a D-amino acid, D-Phenylalanine in this case, further contributes to proteolytic resistance. The cysteine residue allows for disulfide bridge formation, creating a stable cyclic structure.

Biological Activity and Therapeutic Potential

Cyclo(Arg-Gly-Asp-D-Phe-Cys) functions as a competitive inhibitor of αvβ3 integrin. By mimicking the natural ECM ligands, it binds to the receptor and blocks its interaction with proteins like vitronectin and fibronectin. This interference with integrin signaling has several therapeutic implications:

-

Anti-Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is critical for tumor growth and metastasis. By binding to αvβ3 integrin on endothelial cells, Cyclo(Arg-Gly-Asp-D-Phe-Cys) inhibits angiogenesis, effectively cutting off the tumor's nutrient and oxygen supply.

-

Anti-Tumor Activity: Beyond its anti-angiogenic effects, the peptide can directly inhibit tumor cell proliferation and induce apoptosis by disrupting cell-matrix interactions that are essential for tumor cell survival and growth.

-

Targeted Drug Delivery: The high affinity and selectivity of Cyclo(Arg-Gly-Asp-D-Phe-Cys) for αvβ3 integrin make it an ideal targeting moiety for the delivery of cytotoxic agents, radiotherapeutics, and imaging agents directly to the tumor site, thereby enhancing efficacy and reducing off-target toxicity.

Quantitative Biological Data

The binding affinity of cyclic RGD peptides to integrin receptors is a critical determinant of their biological activity. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this affinity. The following table summarizes reported IC50 values for Cyclo(Arg-Gly-Asp-D-Phe-Cys) and related compounds against various integrins.

| Compound | Integrin Target | IC50 (nM) | Cell Line/Assay Condition | Reference |

| Cyclo(Arg-Gly-Asp-D-Phe-Cys) | αvβ3 | Data not found | - | - |

| A related cyclic RGD peptide | αvβ3 | 7 - 40 | Selective inhibition of binding | |

| A related cyclic RGD peptide | αvβ5 | 600 - 4,000 | Selective inhibition of binding | |

| A related cyclic RGD peptide | αIIbβ3 | 700 - 5,000 | Selective inhibition of binding |

Note: Specific IC50 values for Cyclo(Arg-Gly-Asp-D-Phe-Cys) were not explicitly found in the provided search results. The data presented is for closely related cyclic RGD peptides to provide a comparative context for binding affinity and selectivity.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Linear Precursor

This protocol outlines the manual synthesis of the linear peptide precursor H-Arg(Pbf)-Gly-Asp(OtBu)-D-Phe-Cys(Trt)-OH using Fmoc-based solid-phase peptide synthesis on 2-chlorotrityl chloride resin.

Materials:

-

2-Chlorotrityl chloride resin (100-200 mesh)

-

Fmoc-Cys(Trt)-OH

-

Fmoc-D-Phe-OH

-

Fmoc-Asp(OtBu)-OH

-

Fmoc-Gly-OH

-

Fmoc-Arg(Pbf)-OH

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

Methanol

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

Protocol:

-

Resin Swelling: Swell 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.

-

Loading of the First Amino Acid (Fmoc-Cys(Trt)-OH):

-

Dissolve Fmoc-Cys(Trt)-OH (1.5 eq) and DIPEA (3.0 eq) in DCM.

-

Drain the DCM from the swollen resin and add the amino acid solution.

-

Agitate the mixture for 2 hours at room temperature.

-

To cap any unreacted sites, add methanol and agitate for 30 minutes.

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF and agitate for 15 minutes.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling (Fmoc-D-Phe-OH):

-

Dissolve Fmoc-D-Phe-OH (3.0 eq), HBTU (2.9 eq), HOBt (3.0 eq), and DIPEA (6.0 eq) in DMF.

-

Add the coupling solution to the resin and agitate for 2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat Fmoc Deprotection and Coupling: Repeat steps 3 and 4 for the remaining amino acids in the sequence: Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, and Fmoc-Arg(Pbf)-OH.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 3).

-

Cleavage of the Linear Peptide from Resin:

-

Wash the resin with DCM (5x) and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Cyclization of the Peptide

Protocol:

-

Dissolve the crude linear peptide in a large volume of DMF to achieve a high dilution (e.g., 0.1 mg/mL) to favor intramolecular cyclization over intermolecular oligomerization.

-

Add a suitable oxidizing agent, such as hydrogen peroxide or iodine, dropwise while stirring to facilitate the formation of the disulfide bond between the cysteine residues.

-

Monitor the reaction by HPLC until the linear peptide is consumed.

-

Quench the reaction (e.g., with sodium thiosulfate for iodine).

-

Remove the solvent under reduced pressure.

Purification and Characterization

Protocol:

-

Purification by Preparative RP-HPLC:

-

Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide using a preparative reverse-phase C18 column.

-

Use a linear gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient might be 10-60% acetonitrile over 30 minutes.

-

Collect fractions and analyze by analytical RP-HPLC to identify those containing the pure product.

-

Pool the pure fractions and lyophilize to obtain the final product as a white powder.

-

-

Characterization:

-

Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS) to verify the molecular weight.

-

Signaling Pathways and Mechanism of Action

The binding of Cyclo(Arg-Gly-Asp-D-Phe-Cys) to αvβ3 integrin competitively inhibits the binding of natural ECM ligands, thereby disrupting the downstream signaling cascades that promote cell survival, proliferation, and migration.

Caption: Integrin αvβ3 signaling pathway and its inhibition by Cyclo(RGDfC).

The binding of ECM proteins to αvβ3 integrin leads to receptor clustering and the recruitment of focal adhesion kinase (FAK) to the cytoplasmic domain of the β-subunit. This results in the autophosphorylation of FAK, creating a docking site for Src family kinases. The FAK/Src complex then phosphorylates a number of downstream targets, activating key signaling pathways including:

-

The PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.

-

The Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade plays a central role in regulating cell proliferation, differentiation, and migration.

By blocking the initial ligand-integrin interaction, Cyclo(Arg-Gly-Asp-D-Phe-Cys) effectively abrogates these downstream signals, leading to the observed anti-tumor and anti-angiogenic effects.

Caption: Experimental workflow for the synthesis of Cyclo(RGDfC).

Conclusion

Cyclo(Arg-Gly-Asp-D-Phe-Cys) represents a significant advancement in the development of targeted therapeutics. Its enhanced stability and high affinity for αvβ3 integrin, coupled with its potent anti-angiogenic and anti-tumor activities, underscore its potential as a valuable tool in cancer therapy and other diseases characterized by pathological angiogenesis. The detailed synthetic and purification protocols provided in this guide, along with the elucidation of its mechanism of action, offer a solid foundation for further research and development of this promising class of molecules. Continued investigation into its in vivo efficacy, pharmacokinetic properties, and potential for combination therapies will be crucial in translating its preclinical promise into clinical reality.

References

The Pharmacokinetic Profile of Cyclo(Arg-Gly-Asp-D-Phe-Cys): An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Cyclo(Arg-Gly-Asp-D-Phe-Cys), a cyclic pentapeptide of significant interest in targeted therapeutics and diagnostics. This document details the absorption, distribution, metabolism, and excretion (ADME) of this peptide, presents relevant experimental protocols, and visualizes its primary signaling pathway.

Executive Summary

Cyclo(Arg-Gly-Asp-D-Phe-Cys), often abbreviated as c(RGDfC), is a synthetic peptide that mimics the RGD motif found in extracellular matrix proteins.[1] This motif is a primary recognition site for integrins, a family of transmembrane receptors crucial for cell adhesion, migration, and signaling.[1] The αvβ3 integrin subtype, in particular, is overexpressed on various tumor cells and the endothelium of newly forming blood vessels, making c(RGDfC) and its derivatives promising candidates for targeted cancer therapy and imaging.[2][3] The cyclic structure of c(RGDfC) enhances its stability and binding affinity compared to its linear counterparts.[1] Understanding the pharmacokinetic properties of this peptide is paramount for its clinical translation. This guide synthesizes the current knowledge on its ADME profile, offering a foundational resource for researchers in the field.

Absorption

The oral bioavailability of small cyclic peptides like c(RGDfC) is generally low. Hydrophilic peptides are primarily absorbed through the paracellular pathway in the intestine, a route that restricts the extent of their absorption.

A study on a similar cyclic RGD hexapeptide demonstrated an oral bioavailability of a mere 0.58 ± 0.11%. However, a lipophilic prodrug charge masking (LPCM) approach, which temporarily neutralizes the charged residues of the peptide, was shown to dramatically increase the oral bioavailability to 43.8 ± 14.9% in rats. This enhancement is attributed to a shift from paracellular to transcellular absorption.

For most research and clinical applications, c(RGDfC) and its derivatives are administered intravenously to ensure complete bioavailability.

Distribution

Following systemic administration, c(RGDfC) and its conjugates exhibit rapid distribution. The primary determinant of their distribution is their high affinity for αvβ3 integrins.

Key Distribution Characteristics:

-

Tumor Targeting: Radiolabeled c(RGDfC) derivatives have consistently shown significant accumulation in tumors that overexpress αvβ3 integrins.

-

Rapid Blood Clearance: The peptide is cleared quickly from the bloodstream. For instance, a study with 99mTc-labeled RGD peptide in rats showed a blood half-life of less than 10 minutes.

-

Renal Accumulation: A significant portion of the injected dose accumulates in the kidneys, which is a primary route of excretion.

The volume of distribution at steady state (Vss) for Cilengitide, a closely related cyclic RGD peptide (c(RGDfV)), has been reported to be between 9 and 12 L/m² in humans, suggesting distribution outside the vascular space.

Metabolism

The metabolic stability of cyclic peptides is generally higher than that of their linear counterparts due to the reduced susceptibility to exopeptidases.

-

In Vitro Stability: A study on a peptide-drug conjugate of c(RGDfC) demonstrated high stability in plasma.

-

Systemic Metabolism: The metabolism of the core c(RGDfC) peptide has not been extensively detailed in the literature. However, studies on Cilengitide have shown that it is not metabolized systemically in humans. This suggests that c(RGDfC) may also exhibit high metabolic stability.

-

Metabolite Identification: While specific metabolites for c(RGDfC) are not well-documented, in vitro studies using liver microsomes can be employed to investigate its metabolic fate. Such studies would typically involve incubating the peptide with liver microsomes and analyzing the resulting mixture by liquid chromatography-mass spectrometry (LC-MS) to identify potential metabolites.

Excretion

The primary route of excretion for c(RGDfC) and its derivatives is through the kidneys.

-

Renal Clearance: Studies with radiolabeled RGD peptides consistently demonstrate rapid and predominant renal excretion. This is evidenced by high concentrations of radioactivity observed in the bladder in PET imaging studies.

-

Hepatobiliary Excretion: While renal excretion is dominant, some studies suggest a minor role for hepatobiliary clearance, particularly for multimeric RGD peptides.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for cyclic RGD peptides. Data for Cilengitide, a well-studied clinical-stage analog, is provided as a reference.

Table 1: Pharmacokinetic Parameters of Cilengitide in Humans

| Parameter | Value | Species | Reference |

| Clearance (CL) | 2.79 L/h/m² | Human | |

| Volume of Distribution (Vd) | Central: 6.75 L/m², Peripheral: 3.85 L/m² | Human | |

| Half-life (t½) | α-phase: 0.9 h, β-phase: 3.8 h | Human |

Table 2: Biodistribution of Radiolabeled RGD Peptides in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue - %ID/g)

| Organ | ¹⁸F-Galacto-RGD (60 min p.i.) | ⁶⁸Ga-NODAGA-RGD₂ (60 min p.i.) |

| Tumor | 2.4 ± 0.7 | 3.5 ± 0.9 |

| Blood | 0.4 ± 0.1 | 0.2 ± 0.1 |

| Liver | 0.5 ± 0.1 | 0.4 ± 0.1 |

| Kidneys | 2.1 ± 0.6 | 4.5 ± 1.5 |

| Muscle | 0.3 ± 0.1 | 0.2 ± 0.1 |

Data adapted from preclinical imaging studies and presented as mean ± standard deviation.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of c(RGDfC).

Materials:

-

c(RGDfC) peptide

-

Pooled human liver microsomes

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN) with an internal standard

-

Incubator/shaking water bath (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of c(RGDfC) in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-warm a mixture of the liver microsomes and phosphate buffer at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and the c(RGDfC) solution to the pre-warmed microsome mixture. The final peptide concentration is typically around 1 µM.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent peptide.

-

Calculate the percentage of the parent peptide remaining at each time point and determine the in vitro half-life.

In Vivo Biodistribution Study in Tumor-Bearing Mice

This protocol outlines a typical procedure for evaluating the tissue distribution of a radiolabeled c(RGDfC) analog.

Materials:

-

Radiolabeled c(RGDfC)

-

Tumor-bearing mice (e.g., nude mice with U87MG xenografts)

-

Saline for injection

-

Anesthesia (e.g., isoflurane)

-

Gamma counter

-

Dissection tools

Procedure:

-

Prepare the radiolabeled c(RGDfC) in a sterile saline solution for intravenous injection.

-

Anesthetize the tumor-bearing mice.

-

Administer a known amount of the radiolabeled peptide via tail vein injection.

-

At predetermined time points post-injection (e.g., 1, 4, 24 hours), euthanize a cohort of mice.

-

Collect blood via cardiac puncture.

-

Dissect key organs and tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle, heart, lungs).

-

Rinse the tissues with saline, blot dry, and weigh them.

-

Measure the radioactivity in each tissue sample and in standards of the injected dose using a gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Signaling Pathway and Visualization

Binding of c(RGDfC) to αvβ3 integrin triggers a cascade of intracellular signaling events that are central to cell adhesion, migration, and survival. A key event is the recruitment and activation of Focal Adhesion Kinase (FAK) and the proto-oncogene tyrosine-protein kinase Src.

Pathway Description:

-

Integrin Clustering and Activation: The binding of c(RGDfC) to the extracellular domain of αvβ3 integrin induces a conformational change and clustering of integrin receptors.

-

FAK Recruitment and Autophosphorylation: Activated integrins recruit FAK to the cell membrane. This proximity facilitates the autophosphorylation of FAK at tyrosine residue 397 (Y397).

-

Src Kinase Binding and Activation: The phosphorylated Y397 on FAK serves as a docking site for the SH2 domain of Src kinase. The binding of Src to FAK leads to the full activation of both kinases.

-

Downstream Signaling: The activated FAK-Src complex phosphorylates a number of downstream substrates, including paxillin and p130Cas. This phosphorylation cascade activates further signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which ultimately regulate cellular processes like migration, proliferation, and survival.

Caption: c(RGDfC)-mediated integrin signaling cascade.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to c(RGDfC) TFA Salt: Properties, Handling, and Experimental Considerations

Introduction

Cyclo(L-arginylglycyl-L-α-aspartyl-D-phenylalanyl-L-cysteinyl), or c(RGDfC), is a cyclic pentapeptide that has garnered significant attention in biomedical research and drug development. Its structure incorporates the well-known Arginine-Glycine-Aspartate (RGD) sequence, a key recognition motif for a class of cell surface receptors known as integrins.[1][2] Specifically, c(RGDfC) exhibits a high affinity for αvβ3 integrin, which is often overexpressed on activated endothelial cells and various tumor cells, but minimally expressed in quiescent cells and normal tissues.[3] This differential expression makes c(RGDfC) and its conjugates highly valuable tools for targeted drug delivery, in vivo imaging, and cancer therapy research. The trifluoroacetate (TFA) salt form enhances the peptide's stability and biocompatibility.

This guide provides a comprehensive overview of the technical properties of c(RGDfC) TFA salt, detailed handling procedures, and generalized protocols for its application in key experimental settings.

Core Properties of c(RGDfC) TFA Salt

The physicochemical properties of c(RGDfC) TFA salt are fundamental to its use in experimental and developmental contexts. These properties are summarized below.

Physicochemical Data

Quantitative data for c(RGDfC) TFA salt has been compiled from various suppliers and is presented for easy comparison.

| Property | Value | Source(s) |

| Formal Name | cyclo(L-arginylglycyl-L-α-aspartyl-D-phenylalanyl-L-cysteinyl), trifluoroacetate salt | |

| Synonyms | c(RGDfC), cyclo(Arg-Gly-Asp-D-Phe-Cys) | |

| Molecular Formula | C₂₄H₃₄N₈O₇S • XCF₃COOH | |

| Formula Weight | 578.6 g/mol (peptide); TFA salt weight varies | |

| Purity | Typically ≥90% to ≥98% | |

| Formulation | Solid / Crystalline Solid | |

| Solubility | Soluble in Water and Ethanol. Soluble in DMSO (e.g., 50 mg/mL). | |

| Appearance | White to off-white solid | N/A |

| λmax | 204 nm |

Biological Activity

c(RGDfC) functions as a competitive antagonist for RGD-binding integrins, primarily αvβ3. The cyclic structure and the inclusion of a D-amino acid (D-Phe) provide enhanced stability against enzymatic degradation compared to linear RGD peptides. This property is critical for both in vitro and in vivo applications. By binding to integrins, c(RGDfC) can disrupt cell-matrix interactions, thereby inhibiting cell adhesion, migration, and downstream signaling pathways that are crucial for angiogenesis and tumor progression.

Signaling Pathways and Mechanism of Action

c(RGDfC) exerts its biological effects by targeting integrin receptors, which are transmembrane proteins that mediate cell adhesion and transduce signals from the extracellular matrix (ECM) into the cell.

Upon binding of c(RGDfC) to αvβ3 integrin, the receptor clusters and initiates a cascade of intracellular signaling events. This process, often referred to as "outside-in signaling," can modulate several key cellular functions. A central mediator in this pathway is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that becomes activated upon integrin ligation. Activated FAK can then trigger multiple downstream pathways, including the PI3K/Akt pathway, which plays a critical role in cell survival and proliferation. By competitively blocking the natural ligand binding to the integrin, c(RGDfC) can inhibit these survival signals.

Experimental Protocols and Workflows

c(RGDfC) TFA salt is utilized in various assays to probe biological systems. Below are detailed, generalized methodologies for common experiments.

In Vitro Cell Adhesion Assay

This assay measures the ability of c(RGDfC) to inhibit cell attachment to a substrate coated with an integrin ligand, such as vitronectin or fibronectin.

Methodology:

-

Plate Coating: Coat wells of a 96-well plate with an ECM protein (e.g., 10 µg/mL vitronectin in PBS). Incubate overnight at 4°C.

-

Blocking: Wash wells with PBS and block with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1-2 hours at 37°C to prevent non-specific binding.

-

Cell Preparation: Harvest cells (e.g., U87MG glioblastoma, which express αvβ3) and resuspend in a serum-free medium.

-

Inhibition Step: Pre-incubate the cells with varying concentrations of c(RGDfC) TFA salt for 30 minutes at 37°C. Include a negative control (no peptide) and a positive control (e.g., a known integrin-blocking antibody).

-

Cell Seeding: Add the cell-peptide suspension to the coated and blocked wells.

-

Incubation: Incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Quantify the remaining adherent cells using a suitable method, such as crystal violet staining or a fluorescence-based assay (e.g., Calcein-AM).

-

Analysis: Calculate the percentage of adhesion relative to the negative control and determine the IC₅₀ value of c(RGDfC).

Competitive Receptor Binding Assay

This assay determines the binding affinity of c(RGDfC) by measuring its ability to compete with a labeled ligand for binding to integrin receptors on cells or purified receptors.

Methodology:

-

Reagent Preparation:

-

Cells/Receptor: Prepare whole cells expressing the target integrin or purified integrin receptor.

-

Labeled Ligand: Use a radiolabeled or fluorescently labeled RGD peptide with known affinity (e.g., ¹²⁵I-echistatin).

-

Competitor: Prepare serial dilutions of c(RGDfC) TFA salt.

-

-

Binding Reaction: In a microplate or microcentrifuge tubes, combine the cells/receptor, a fixed concentration of the labeled ligand, and varying concentrations of c(RGDfC).

-

Incubation: Incubate the mixture at an appropriate temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 1-3 hours).

-

Separation: Separate the bound from the free labeled ligand. For whole cells, this can be done by centrifugation and washing. For purified receptors, a filter-binding assay (e.g., using a glass fiber filter) is common.

-

Detection: Measure the amount of bound labeled ligand using a suitable instrument (e.g., gamma counter for radiolabels, fluorescence plate reader for fluorophores).

-

Analysis: Plot the percentage of bound labeled ligand against the concentration of c(RGDfC). Fit the data to a competition binding curve to determine the IC₅₀, which can then be used to calculate the inhibition constant (Ki).

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity and activity of c(RGDfC) TFA salt.

Storage and Stability

| Parameter | Recommendation | Source(s) |

| Storage Temperature (Solid) | -20°C is standard. Some suppliers state 4°C is also acceptable. | |

| Long-Term Stability (Solid) | ≥ 4 years at -20°C. | |

| Shipping Condition | Typically shipped at room temperature (for continental US) or with blue ice. | |

| Stock Solution Storage | Store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | |

| Aqueous Solution Stability | It is not recommended to store aqueous solutions for more than one day. |

Note: When preparing stock solutions in DMSO, be aware that DMSO is hygroscopic. Use freshly opened DMSO for best results. For aqueous solutions intended for cell culture, sterile filtration through a 0.22 µm filter is recommended after dilution.

Safety and Handling

c(RGDfC) TFA salt should be handled according to standard laboratory safety procedures for chemical compounds.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of the powder by handling it in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.

-

First Aid (Eyes): In case of eye contact, immediately flush with plenty of water for at least 15 minutes.

-

First Aid (Skin): In case of skin contact, wash thoroughly with soap and water.

-

Disposal: Dispose of the material in accordance with local, state, and federal regulations for chemical waste.

This technical guide provides a foundational understanding of c(RGDfC) TFA salt for its effective and safe use in a research and development setting. For specific applications, further optimization of protocols will be necessary.

References

role of D-phenylalanine in cyclic RGD peptide stability

An In-depth Technical Guide on the Core Role of D-phenylalanine in Cyclic RGD Peptide Stability

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) is a pivotal recognition motif for integrin receptors, which are central to cell adhesion, signaling, and angiogenesis. While linear RGD peptides exhibit biological activity, their therapeutic potential is severely limited by low receptor affinity, lack of selectivity, and rapid degradation in vivo. Cyclization of the peptide backbone is a well-established strategy to overcome these limitations. The incorporation of a D-phenylalanine residue into the cyclic structure, creating peptides like cyclo(Arg-Gly-Asp-D-Phe-Val) or c(RGDfV), is a critical design element that imparts profound effects on both stability and biological function. This technical guide provides a detailed examination of the multifaceted role of D-phenylalanine in enhancing the stability of cyclic RGD peptides, supported by quantitative data, experimental methodologies, and pathway visualizations.

The Fundamental Role of D-Phenylalanine in Peptide Stability

The introduction of a D-amino acid, such as D-phenylalanine, into a peptide sequence is a cornerstone strategy for enhancing its stability, primarily through two mechanisms: conferring proteolytic resistance and inducing a constrained, bioactive conformation.

Proteolytic Resistance

Peptidases and proteases, the enzymes responsible for peptide degradation, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds between L-amino acids. The presence of a D-phenylalanine residue disrupts the L-configuration of the peptide backbone, rendering the adjacent peptide bonds resistant to enzymatic cleavage. This steric hindrance significantly prolongs the peptide's half-life in biological fluids like plasma and serum, a critical requirement for therapeutic efficacy. Chemical modifications, such as D-amino acid substitution, can help increase resistance to enzymatic cleavage without compromising receptor affinity[1].

Conformational Stabilization

Beyond resisting enzymatic action, the inclusion of D-phenylalanine imposes significant conformational constraints on the cyclic peptide. It promotes the formation of a rigid, well-defined β-turn structure in the peptide backbone. This structural rigidity is thermodynamically favorable for several reasons:

-

Reduced Flexibility: A less flexible molecule is a poorer substrate for proteases, which often require a certain degree of conformational freedom in their substrates to bind effectively.

-

Prevention of Chemical Degradation: The constrained structure helps prevent intramolecular degradation pathways. For instance, it hinders the side-chain carboxylic acid of the aspartic acid residue from attacking the peptide backbone, a common route of chemical degradation in flexible peptides[2][3]. Studies have shown that cyclic RGD peptides can be up to 30-fold more stable in solution at neutral pH than their linear counterparts due to this rigidity[2][3].

-

Enhanced Receptor Binding: The conformation stabilized by D-phenylalanine pre-organizes the critical Arg and Asp side chains into an optimal spatial orientation for high-affinity binding to the target integrin, particularly αvβ3. This lock-and-key fit enhances binding affinity and selectivity over other integrins like αIIbβ3. Extensive structure-activity relationship (SAR) studies have confirmed that a D-configured aromatic amino acid at this position is essential for high αvβ3-binding affinity.

Quantitative Analysis of Stability and Affinity

The incorporation of D-phenylalanine has a quantifiable impact on both the stability and the integrin-binding affinity of cyclic RGD peptides. The data below, compiled from various studies, illustrates these effects.

Table 1: Integrin αvβ3 Binding Affinity (IC50) of RGD Peptides

| Peptide Compound | Description | Integrin Target | IC50 (nM) | Reference |

| c(RGDfK) | Cyclic pentapeptide with D-Phe | αvβ3 | 49.9 ± 5.5 | |

| DOTA-P-RGD | Monomeric c(RGDfK) conjugated to DOTA | αvβ3 | 44.3 ± 3.5 | |

| [64Cu]Cu-DOTA-E[c(RGDfK)]2 | Dimeric c(RGDfK) conjugate | αvβ3 | 48.4 ± 2.8 | |

| [64Cu]Cu-DOTA-E{E[c(RGDfK)]2}2 | Tetrameric c(RGDfK) conjugate | αvβ3 | 16.6 ± 1.3 | |

| GRGDSPK | Linear heptapeptide | αvβ3 | 12.2 | |

| RGD | Linear tripeptide | αvβ3 | 89 | |

| Cilengitide (c(RGDf(NMe)V)) | N-methylated cyclic pentapeptide with D-Phe | αvβ3 | 0.61 |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a peptide required to inhibit 50% of the binding of a reference ligand to the receptor. Lower values indicate higher binding affinity.

Table 2: In Vitro and In Vivo Stability Data

| Peptide Compound | Condition | Stability Metric | Result | Reference |

| Cyclic RGD Peptide (General) | Solution at pH 7 | Half-life | 30-fold more stable than linear RGD peptide | |

| c(RGD-ACP-K)-DOTA-(64)Cu | Human and Mouse Serum | Stability Duration | Stable for 24 hours | |

| c(RGD-ACH-K)-DOTA-(64)Cu | Human and Mouse Serum | Stability Duration | Stable for 24 hours | |

| Linear Peptides (N-terminal amines) | Cell Culture | Degradation Time | Almost entirely degraded by 48 hours |

Experimental Protocols

Reproducible and accurate assessment of peptide stability and function relies on standardized experimental protocols.

Solid-Phase Peptide Synthesis (SPPS) of c(RGDfK)

-

Resin Preparation: Start with a 2-chlorotrityl chloride resin to allow for cleavage of the protected peptide, keeping the side chains protected for solution-phase cyclization.

-

Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-D-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH) using a coupling agent like TBTU/HOBt in the presence of a base such as DIEA in DMF.

-

Fmoc Deprotection: After each coupling, remove the N-terminal Fmoc group with a solution of 20% piperidine in DMF to allow for the next amino acid to be coupled.

-

Cleavage from Resin: Once the linear sequence is assembled, cleave the peptide from the resin using a mild acid solution (e.g., acetic acid/TFE/DCM) that preserves the side-chain protecting groups.

-

Cyclization: Perform the head-to-tail cyclization in a highly dilute solution of DMF/DCM using a cyclization reagent such as DPPA or TBTU to favor intramolecular reaction over polymerization.

-

Final Deprotection & Purification: Remove all side-chain protecting groups using a strong acid cocktail (e.g., 95% TFA with scavengers like water and TIS). Purify the final cyclic peptide using preparative reverse-phase HPLC (RP-HPLC). Characterize by mass spectrometry.

Peptide Stability Assay in Human Serum

This workflow outlines the process for determining the half-life of a peptide in a biologically relevant matrix.

Competitive Integrin Binding Assay (IC50 Determination)

-

Cell Culture: Culture cells that overexpress the target integrin (e.g., U87MG human glioblastoma cells for αvβ3) in appropriate media.

-

Assay Preparation: Plate the cells in a multi-well plate and allow them to adhere.

-

Competitive Binding: Add a constant, known concentration of a radiolabeled competitor ligand (e.g., 125I-echistatin) to each well.

-

Test Peptide Addition: Add the cyclic RGD test peptide in a range of increasing concentrations to the wells.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Washing: Wash the cells to remove unbound radioligand and test peptide.

-

Quantification: Lyse the cells and measure the remaining cell-bound radioactivity using a gamma counter.

-

Data Analysis: Plot the bound radioactivity against the logarithm of the test peptide concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

RGD-Integrin Signaling and Therapeutic Implications

Cyclic RGD peptides containing D-phenylalanine, such as c(RGDfV), act as potent antagonists of αvβ3 integrin. By blocking the binding of natural extracellular matrix (ECM) ligands like vitronectin, these peptides can inhibit downstream signaling pathways crucial for tumor growth and survival.

By competitively inhibiting the αvβ3 integrin, these stabilized peptides can induce apoptosis in angiogenic vascular cells and prevent the proliferation and migration of tumor cells, making them valuable candidates for both cancer therapy and diagnostic imaging.

Conclusion

The incorporation of D-phenylalanine into cyclic RGD peptides is a critical, multi-functional design choice. It serves not only as a passive shield against proteolytic degradation but also as an active conformational linchpin. By inducing a rigid β-turn structure, D-phenylalanine enhances chemical stability and pre-organizes the peptide into its most bioactive conformation. This leads to a significant increase in binding affinity and selectivity for target integrins like αvβ3. The resulting stabilized, high-affinity ligands have become invaluable tools in the development of targeted diagnostics and therapeutics for oncology and other diseases characterized by aberrant angiogenesis.

References

- 1. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclo(Arg-Gly-Asp-D-Phe-Cys): A Technical Guide to a Potent Ligand for αvβ3 Integrin Targeting

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic pentapeptide Cyclo(Arg-Gly-Asp-D-Phe-Cys), often abbreviated as c(RGDfC), is a high-affinity ligand for the αvβ3 integrin receptor. Integrins are a family of transmembrane glycoproteins that mediate cell-cell and cell-matrix interactions, playing a crucial role in cellular processes such as adhesion, migration, proliferation, and survival. The αvβ3 integrin is of particular interest in drug development as it is overexpressed on the surface of various tumor cells and activated endothelial cells during angiogenesis, while its expression on quiescent endothelial cells and most normal tissues is low.[1][2][3] This differential expression makes αvβ3 an attractive target for the selective delivery of therapeutic and diagnostic agents to tumors. This technical guide provides an in-depth overview of c(RGDfC), including its synthesis, binding characteristics, relevant experimental protocols, and the signaling pathways it modulates.

Synthesis of Cyclo(Arg-Gly-Asp-D-Phe-Cys)

The synthesis of c(RGDfC) is typically achieved through solid-phase peptide synthesis (SPPS), a well-established method for preparing peptides.[4][5] The general workflow involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Synthesis of c(RGDfC)

This protocol outlines the key steps in the solid-phase synthesis of c(RGDfC).

-

Resin Selection and Preparation: A suitable resin, such as a 2-chlorotrityl chloride resin, is chosen to anchor the first amino acid. The resin is swelled in a suitable solvent like dichloromethane (DCM) prior to use.

-

Linear Peptide Assembly: The protected linear peptide (e.g., H-Arg(Pbf)-Gly-Asp(OtBu)-D-Phe-Cys(Trt)-OH) is synthesized on the resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Each cycle of amino acid addition involves:

-

Fmoc deprotection: Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain, typically using a solution of piperidine in dimethylformamide (DMF).

-

Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, COMU) and subsequent reaction with the deprotected N-terminus of the resin-bound peptide. Microwave heating can be employed to accelerate the coupling reactions.

-

-

On-Resin Cyclization: After the assembly of the linear peptide, the side-chain protecting groups of the amino acids at the ends of the sequence intended for cyclization are selectively removed. For c(RGDfC), this typically involves the formation of a disulfide bond between the cysteine residue and another cysteine or a thiol-containing linker. Alternatively, head-to-tail cyclization can be performed. The cyclization is often carried out while the peptide is still attached to the resin.

-

Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously. This is typically achieved using a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers to protect sensitive amino acid residues.

-

Purification and Characterization: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Binding Affinity and Specificity

The constrained conformation of cyclic RGD peptides, including c(RGDfC), enhances their binding affinity and selectivity for the αvβ3 integrin compared to their linear counterparts.

Quantitative Binding Data

The binding affinity of c(RGDfC) and related cyclic RGD peptides is often determined by competitive binding assays, where the peptide competes with a radiolabeled ligand (e.g., ¹²⁵I-echistatin) for binding to purified integrin receptors or integrin-expressing cells. The half-maximal inhibitory concentration (IC50) is a common measure of binding affinity.

| Peptide | Integrin Target | IC50 (nM) | Reference |

| c(RGDfC) | αvβ3 | ~1.5 - 6 | |

| c(RGDfV) | αvβ3 | < 1.5 | |

| c(RGDfK) | αvβ3 | ~1.5 - 6 | |

| c(RGDyK) | αvβ3 | ~1.5 - 6 | |

| c(RGDfC) | αvβ5 | ~250 - 503 | |

| c(RGDfC) | α5β1 | ~141 - 236 | |

| Cilengitide (c(RGDf(NMe)V)) | αvβ3 | 0.54 | |

| Cilengitide (c(RGDf(NMe)V)) | αvβ5 | 8 | |

| Cilengitide (c(RGDf(NMe)V)) | α5β1 | 15.4 |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Plate Coating: 96-well plates are coated with an extracellular matrix protein (e.g., vitronectin) that is a natural ligand for the integrin of interest.

-

Blocking: Non-specific binding sites on the plate are blocked using a blocking agent like bovine serum albumin (BSA).

-

Incubation: A constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-echistatin) and varying concentrations of the competitor peptide (e.g., c(RGDfC)) are added to the wells containing purified integrin receptors.

-

Washing: Unbound ligands are removed by washing the wells.

-

Detection: The amount of bound radioligand is quantified using a gamma counter.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of radioligand binding against the logarithm of the competitor peptide concentration.

In Vitro and In Vivo Evaluation

The biological activity of c(RGDfC) is assessed through a series of in vitro and in vivo experiments to evaluate its potential as a targeting agent.

In Vitro Assays

This assay measures the ability of c(RGDfC) to inhibit the adhesion of integrin-expressing cells to an extracellular matrix substrate.

-

Plate Coating: 96-well plates are coated with an extracellular matrix protein (e.g., vitronectin or fibronectin).

-

Cell Seeding: Integrin-expressing cells (e.g., U87MG glioblastoma cells) are seeded into the wells in the presence of varying concentrations of c(RGDfC).

-

Incubation: The plate is incubated to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by washing.

-

Quantification: The number of adherent cells is quantified, for example, by using a colorimetric assay (e.g., crystal violet staining).

The mechanism by which c(RGDfC)-conjugated molecules are taken up by cells is crucial for their efficacy as drug delivery agents. Studies have shown that while monomeric RGD peptides can be taken up by unspecific fluid-phase endocytosis, multimeric RGD peptides are often internalized via integrin-mediated endocytosis.

-

Labeling: c(RGDfC) is conjugated to a fluorescent dye (e.g., FITC, Alexa Fluor 488).

-

Incubation: Integrin-expressing cells are incubated with the fluorescently labeled c(RGDfC) at 37°C (permissive for endocytosis) and 4°C (inhibitory for endocytosis).

-

Analysis: Cellular uptake is quantified by flow cytometry, and the intracellular localization is visualized by fluorescence microscopy.

In Vivo Tumor Targeting

The ability of c(RGDfC) to target tumors in a living organism is evaluated using animal models, typically immunodeficient mice bearing human tumor xenografts. For in vivo imaging and biodistribution studies, c(RGDfC) is often radiolabeled with a positron-emitting (e.g., ¹⁸F, ⁶⁴Cu, ⁶⁸Ga) or gamma-emitting (e.g., ⁹⁹mTc, ¹¹¹In) radionuclide.

These studies quantify the accumulation of the radiolabeled c(RGDfC) in the tumor and various organs at different time points after administration.

-

Radiolabeling: c(RGDfC) is conjugated to a chelator (e.g., DOTA, NOTA) and radiolabeled with a suitable radionuclide.

-

Administration: The radiolabeled peptide is administered to tumor-bearing mice, typically via intravenous injection.

-

Tissue Harvesting: At predetermined time points, the animals are euthanized, and the tumor and major organs are harvested and weighed.

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

-

Data Analysis: The tissue uptake is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

| Radiotracer | Tumor Model | Tumor Uptake (%ID/g at 1h p.i.) | Reference |

| ⁹⁹mTc-IDA-D-[c(RGDfK)₂] | U87MG | 12.3 ± 5.15 | |

| ¹⁸⁸Re-IDA-D-[c(RGDfK)₂] | U87MG | 11.5 ± 1.41 | |

| ¹¹¹In-DOTA-3PRGD₂ | U87MG | ~6.13 ± 0.82 (at 4h p.i.) | |

| ¹⁷⁷Lu-DOTA-RGD | U87MG | 6.03 ± 0.65 | |

| ⁶⁴Cu-DOTA-E{E[c(RGDfK)]₂}₂ | U87MG | ~9.93 ± 1.05 (at 0.5h p.i.) | |

| ¹¹¹In-DOTA-EB-cRGDfK | U-87 MG | 27.12 ± 2.70 |

Note: p.i. = post-injection. Data is for various cyclic RGD peptides and derivatives, highlighting typical tumor uptake values.

Signaling Pathways

Binding of c(RGDfC) to αvβ3 integrin triggers intracellular signaling cascades that can influence cell behavior.

Key Signaling Nodes

-

Focal Adhesion Kinase (FAK): Upon integrin ligation, FAK is recruited to focal adhesions and autophosphorylated, creating docking sites for other signaling proteins.

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is a central regulator of cell survival, growth, and proliferation and can be activated downstream of FAK.

-

Nuclear Factor-kappa B (NF-κB): αvβ3 integrin ligation can lead to the activation of the transcription factor NF-κB, which is involved in inflammatory responses and cell survival.

-

Crosstalk with other Receptors: The αvβ3 integrin signaling pathway can interact with other signaling pathways, such as those initiated by growth factor receptors (e.g., PDGF receptor) and Toll-like receptors (TLRs).

Visualizing the αvβ3 Integrin Signaling Pathway

Caption: Simplified signaling pathway initiated by c(RGDfC) binding to αvβ3 integrin.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the evaluation of c(RGDfC) as a tumor-targeting agent.

Caption: A typical experimental workflow for the development and evaluation of c(RGDfC).

Conclusion

Cyclo(Arg-Gly-Asp-D-Phe-Cys) is a potent and selective ligand for the αvβ3 integrin. Its robust synthesis, high binding affinity, and favorable in vivo tumor-targeting properties make it a valuable tool in the development of targeted diagnostics and therapeutics for cancer and other diseases characterized by angiogenesis and cellular proliferation. The detailed methodologies and data presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry and chemical biology.

References

- 1. Radiolabeled cyclic RGD peptides as radiotracers for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 99mTc-Regioselectively addressable functionalized template-[cyclo-(Arg-Gly-Asp-d-Phe-Lys)]4 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. [99mTc-Gly-Gly-Cys]-Ornithine-ornithine-ornithine-cyclo(Arg-Gly-Asp-d-Phe-Lys) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Solid-phase synthesis of cyclic RGD-furanoid sugar amino acid peptides as integrin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cysteine Residue and Disulfide Bridge Potential of c(RGDfC)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic pentapeptide cyclo(Arg-Gly-Asp-D-Phe-Cys), or c(RGDfC), is a synthetic ligand of significant interest in biomedical research and drug development due to its high affinity and selectivity for αvβ3 integrins, which are often overexpressed in tumor vasculature and on the surface of various cancer cells. A key structural feature of this peptide is its single cysteine residue. While the peptide's cyclization is typically achieved through a stable amide bond, the cysteine's free sulfhydryl (thiol) group is a focal point of its chemical reactivity and utility. This reactive group allows for the formation of intermolecular disulfide bridges, leading to dimerization, and serves as a critical handle for bioconjugation. This technical guide elucidates the structure of c(RGDfC), details the chemistry of its cysteine residue, provides experimental protocols for its synthesis and characterization, explores its role in integrin-mediated signaling, and discusses its applications in drug development, with a specific focus on the formation and analysis of the disulfide bridge.

The Core Structure of c(RGDfC)

The c(RGDfC) peptide is a cyclic molecule composed of five amino acids: Arginine (Arg), Glycine (Gly), Aspartic acid (Asp), D-Phenylalanine (D-Phe or 'f'), and Cysteine (Cys). Contrary to what might be assumed from other cyclic peptides, the ring structure of c(RGDfC) is typically formed by a stable peptide (amide) bond between the N-terminal amine group of Arginine and the C-terminal carboxyl group of Cysteine. This arrangement provides conformational rigidity, which is crucial for its high-affinity binding to integrin receptors.[1][2]

The most significant consequence of this structural arrangement is the presence of a free and reactive sulfhydryl (-SH) group on the side chain of the cysteine residue. This thiol group is the primary site for the redox chemistry and bioconjugation strategies discussed in this guide.

Figure 1: Schematic of the c(RGDfC) peptide, highlighting the cyclic amide backbone and the reactive thiol group.

The Disulfide Bridge: Redox Chemistry and Dimerization

The thiol group of cysteine is redox-active. Under oxidizing conditions, two thiol groups can couple to form a disulfide bond (-S-S-), a process that is reversible with the addition of reducing agents. In the context of c(RGDfC), this reactivity allows two monomeric peptides to link, forming a homodimer connected by a single disulfide bridge. This dimerization can potentially alter the peptide's biological activity, solubility, and pharmacokinetic profile. The stability and formation of this bridge are critical considerations during synthesis, purification, storage, and in vivo application.

Data Presentation: Physicochemical Properties

The formation of a stable disulfide bond is governed by specific geometric and energetic parameters.

| Parameter | Typical Value | Significance |

| S-S Bond Length | ~2.05 Å | Defines the distance between the two sulfur atoms. |

| C-S-S Bond Angle | ~103° | Influences the local geometry around the disulfide bond. |

| C-S-S-C Dihedral Angle | ~ ±90° | The torsional angle that determines the chirality of the disulfide bridge and significantly impacts the overall conformation of the dimer.[3] |

| Redox Potential (Cys-Cys) | -220 mV (at pH 7) | Indicates the tendency of the thiol group to be oxidized. |

Experimental Protocols

Precise experimental control is necessary to synthesize c(RGDfC) and to control the state of its cysteine residue.

Synthesis and Cyclization of Monomeric c(RGDfC)

The synthesis involves two main stages: solid-phase peptide synthesis (SPPS) of the linear precursor, followed by solution-phase cyclization.

-

Linear Peptide Synthesis (SPPS):

-

Resin: 2-Chlorotrityl chloride resin is commonly used to allow for mild cleavage conditions that preserve acid-labile side-chain protecting groups.

-

Amino Acids: Fmoc-protected amino acids are used (e.g., Fmoc-Cys(Trt)-OH, Fmoc-D-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH). The trityl (Trt) group on cysteine is crucial for preventing premature oxidation.

-

Coupling: Standard coupling reagents like HBTU/HOBt or HATU in the presence of a base such as DIPEA are used to sequentially add amino acids to the growing peptide chain on the resin.

-

Cleavage: The linear peptide is cleaved from the resin using a mild acidic cocktail (e.g., 1-5% TFA in DCM), which leaves the side-chain protecting groups intact.

-

-

Solution-Phase Cyclization:

-

The protected linear peptide is dissolved at a high dilution in an organic solvent (e.g., DMF) to favor intramolecular cyclization over intermolecular polymerization.

-

A cyclization reagent (e.g., DPPA, HBTU) and a base (e.g., DIPEA, sodium bicarbonate) are added to catalyze the formation of the amide bond between the N- and C-termini.

-

The reaction is monitored by HPLC until completion.

-

Finally, all remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The product is purified by reverse-phase HPLC.

-

Disulfide Dimer Formation and Characterization

The controlled formation and verification of the disulfide bridge are critical for studying the dimer's properties.

Figure 2: Experimental workflow for the synthesis and characterization of c(RGDfC) monomer and its disulfide-linked dimer.

Experimental Protocols for Characterization:

-

Reverse-Phase HPLC (RP-HPLC):

-

Purpose: To purify the peptide and separate the monomer from the dimer.

-

Method: A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% TFA. The dimer, being larger and slightly more hydrophobic, will generally have a longer retention time than the monomer. This method can also be used to monitor the progress of the oxidation reaction.[4]